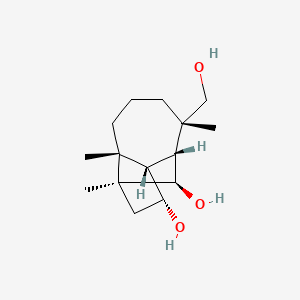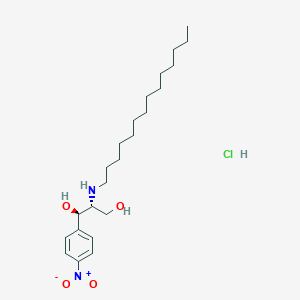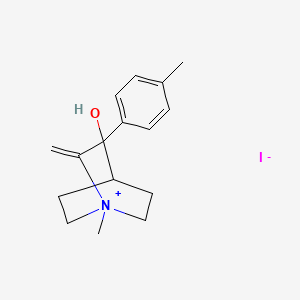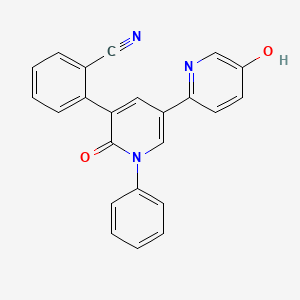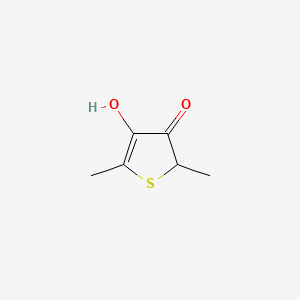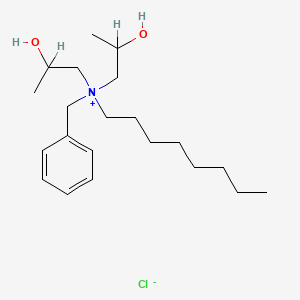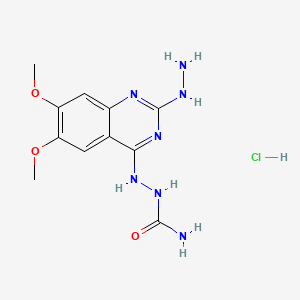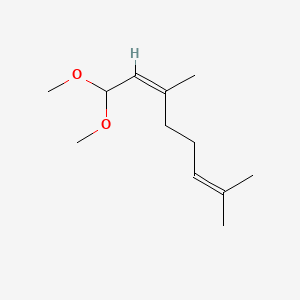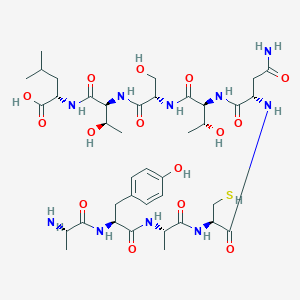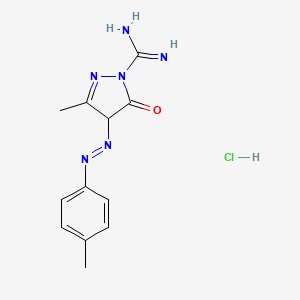
3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride is a synthetic organic compound belonging to the pyrazoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride. The reaction is carried out in ethanol with a small amount of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent volume, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated its potential as an antibacterial, antifungal, and anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of dyes and pigments due to its azo group. It may also find applications in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-5-oxo-4-(phenylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- 3-Methyl-5-oxo-4-(p-chlorophenylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- 3-Methyl-5-oxo-4-(p-nitrophenylazo)-2-pyrazoline-1-carboxamidine hydrochloride
Uniqueness
Compared to similar compounds, 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride is unique due to the presence of the p-tolylazo group
Propiedades
Número CAS |
94466-68-9 |
|---|---|
Fórmula molecular |
C12H15ClN6O |
Peso molecular |
294.74 g/mol |
Nombre IUPAC |
3-methyl-4-[(4-methylphenyl)diazenyl]-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H14N6O.ClH/c1-7-3-5-9(6-4-7)15-16-10-8(2)17-18(11(10)19)12(13)14;/h3-6,10H,1-2H3,(H3,13,14);1H |
Clave InChI |
PARGUGJDRSJCCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



